molecular formula C10H12N2O4 B140754 3-Hydroxykynurenine CAS No. 484-78-6

3-Hydroxykynurenine

Cat. No. B140754
CAS RN: 484-78-6
M. Wt: 224.21 g/mol
InChI Key: VCKPUUFAIGNJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxykynurenine (3-HK) is a metabolite of the amino acid tryptophan and is part of the kynurenine pathway. It has been implicated in various neurodegenerative disorders due to its neurotoxic properties and its ability to generate oxidative stress within cells. Elevated levels of 3-HK have been observed in conditions such as Huntington's disease and HIV infection, suggesting its role in the pathogenesis of these diseases .

Synthesis Analysis

3-HK is synthesized from tryptophan through the kynurenine pathway. This pathway involves several enzymatic reactions that convert tryptophan into kynurenine and subsequently into 3-HK and other metabolites. The synthesis and accumulation of 3-HK are influenced by physiological and pathological conditions, which can lead to its increased concentration in the brain and other tissues .

Molecular Structure Analysis

The molecular structure of 3-HK includes an o-aminophenol moiety, which is responsible for its redox-active properties. This structure allows 3-HK to participate in redox cycling with metal ions such as copper and iron, leading to the generation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide .

Chemical Reactions Analysis

3-HK undergoes autoxidation and can react with proteins to form brown-colored polypeptides. This process, known as protein tanning, involves the amino groups of proteins, including lysine residues. The reactivity of 3-HK with proteins is influenced by factors such as oxygen, UV light, and the presence of antioxidants like glutathione . Additionally, 3-HK can bind to proteins and cross-link polypeptide chains, which may contribute to its neurotoxicity and involvement in cataract formation .

Physical and Chemical Properties Analysis

3-HK is characterized by its ability to generate hydrogen peroxide and promote oxidative stress within cells. It is also known for its selective toxicity towards certain neuronal populations, such as striatal neurons, which is mediated by its cellular uptake via transporters for large neutral amino acids . The physical properties of 3-HK, such as its ability to cross-link proteins and induce pigmentation and fluorescence, are associated with its pathological effects in conditions like cataractogenesis .

Relevant Case Studies

Several studies have demonstrated the neurotoxic effects of 3-HK in neuronal cell cultures, where it induces cell death with apoptotic features. The toxicity of 3-HK is exacerbated by the activity of enzymes like xanthine oxidase and is mitigated by antioxidants, highlighting the role of oxidative stress in its mechanism of action . In the context of cataract formation, 3-HK has been shown to bind to lens proteins, leading to aggregation and pigmentation, which are hallmarks of cataract development . Furthermore, increased concentrations of 3-HK have been found in the brains of patients with hepatic encephalopathy, suggesting a dysfunction in tryptophan metabolism in this disease .

Scientific Research Applications

Tyrosinase Activation and Phenolics Metabolism

3-Hydroxykynurenine acts as both an activator and a substrate for mushroom tyrosinase. This involvement suggests a role in controlling phenolics metabolism to catechols and quinonoids (Sanjust et al., 2003).

Role in Cataract Formation

Studies have linked 3-Hydroxykynurenine to cataract formation. Its deamination in bovine lenses leads to the formation of a fluorescent substance, possibly contributing to cataractogenesis (Malina & Martin, 2004).

Autoxidation and Cytotoxicity

3-Hydroxykynurenine undergoes autoxidation, forming compounds that might be involved in protein modification and cytotoxicity. Factors like H2O2 and hydroxyl radicals influence the abundance of these autoxidation species (Vazquez et al., 2000).

Protein Cross-linking

3-Hydroxykynurenine binds to proteins, potentially contributing to nuclear cataract formation. Its reaction with model peptides like glycylglycine suggests a role in polypeptide modification and cross-linking (Aquilina et al., 2000).

Dual Actions in the Central Nervous System

3-Hydroxykynurenine is involved in neurological disorders, acting both as a neurotoxin inducing oxidative damage and as an antioxidant/scavenging agent. Its altered levels in patient samples indicate a significant role in various brain pathologies (Colín-González et al., 2013).

Kynurenine Pathway and Psychiatric Disorders

In psychiatric disorders, 3-Hydroxykynurenine levels in blood and brain tissues show moderate to strong concordance. It is implicated in the pathophysiology of psychotic and mood disorders, and its blood levels may correlate with clinical symptoms and treatment response in these conditions (Skorobogatov et al., 2021).

Enzymatic Activity in Neurodegenerative Diseases

An increase in kynurenine 3-mono-oxygenase activity in rat models of multiple sclerosis indicates a role in the formation of neurotoxic metabolites like 3-Hydroxykynurenine in neurodegenerative diseases (Chiarugi et al., 2001).

Lens UV Protection

3-Hydroxykynurenine derivatives in the human lens are implicated in UV protection. Changes in their concentrations with age suggest a functional role in lens health and possibly in the development of cataracts (Gad et al., 2014).

Safety And Hazards

3-HK is a potential endogenous neurotoxin whose increased levels have been described in several neurodegenerative disorders . It causes neuronal cell death with apoptotic features and region selectivity .

Future Directions

The kynurenine pathway (KP) plays a critical role in generating cellular energy in the form of nicotinamide adenine dinucleotide (NAD+) . Because energy requirements are substantially increased during an immune response, the KP is a key regulator of the immune system . Novel therapeutic approaches targeting the KP are being discussed .

properties

IUPAC Name

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKPUUFAIGNJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862009
Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxykynurenine

CAS RN

484-78-6, 2147-61-7
Record name 3-Hydroxykynurenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxykynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxykynurenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-DL-kynurenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYKYNURENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 °C
Record name Hydroxykynurenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxykynurenine
Reactant of Route 2
3-Hydroxykynurenine
Reactant of Route 3
3-Hydroxykynurenine
Reactant of Route 4
3-Hydroxykynurenine
Reactant of Route 5
Reactant of Route 5
3-Hydroxykynurenine
Reactant of Route 6
3-Hydroxykynurenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.